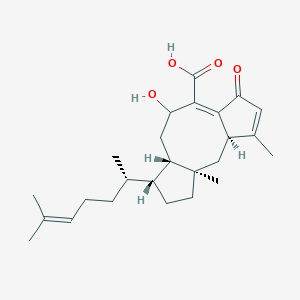

Ophiobolin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18456-04-7 |

|---|---|

Molecular Formula |

C25H36O4 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(1R,3R,7Z,11S,12R)-9-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,7-diene-8-carboxylic acid |

InChI |

InChI=1S/C25H36O4/c1-14(2)7-6-8-15(3)17-9-10-25(5)13-18-16(4)11-20(26)22(18)23(24(28)29)21(27)12-19(17)25/h7,11,15,17-19,21,27H,6,8-10,12-13H2,1-5H3,(H,28,29)/b23-22-/t15-,17+,18+,19-,21?,25+/m0/s1 |

InChI Key |

YNWCHERLWLNYDO-ZWQYIRPLSA-N |

Isomeric SMILES |

CC1=CC(=O)/C/2=C(/C(C[C@H]3[C@H](CC[C@@]3(C[C@H]12)C)[C@@H](C)CCC=C(C)C)O)\C(=O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C(CC3C(CCC3(CC12)C)C(C)CCC=C(C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Ophiobolin D from Cephalosporium caerulens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D is a member of the ophiobolin family, a class of sesterterpenoid natural products characterized by a distinctive 5-8-5 fused tricyclic ring system. These compounds, produced by various fungal species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from the fungus Cephalosporium caerulens.

Discovery and Structural Elucidation

This compound was first reported as a metabolite isolated from the fungus Cephalosporium caerulens. The structural elucidation of a derivative of this compound was a pivotal step in understanding this novel sesterterpenoid. A key study published in 1971 by S. Nozoe, A. Itai, and Y. Iitaka detailed the molecular and crystal structure of this derivative, revealing a unique ring system composed of four fused five-membered rings[1]. This foundational work laid the groundwork for further investigation into the chemistry and biological potential of this compound.

Experimental Protocols

Fermentation of Cephalosporium caerulens for this compound Production

Detailed fermentation protocols for the specific production of this compound from Cephalosporium caerulens are not extensively documented in publicly available literature. However, general methodologies for the cultivation of Cephalosporium species for the production of secondary metabolites can be adapted. The following is a generalized workflow based on common practices for fungal fermentation.

Caption: Generalized workflow for the fermentation of Cephalosporium caerulens to produce this compound.

Key Considerations for Fermentation:

-

Media Composition: The composition of the culture medium is a critical factor influencing the production of sesterterpenoids. A typical medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Culture Conditions: Parameters such as temperature, pH, and aeration must be optimized to maximize the yield of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from other metabolites and cellular components.

Caption: A typical workflow for the isolation and purification of this compound from Cephalosporium caerulens culture.

Data Presentation

Spectroscopic Data of this compound

| Proton Type | Typical ¹H NMR Chemical Shift (ppm) |

| Methyl groups | 0.8 - 1.8 |

| Methylene groups | 1.2 - 2.5 |

| Methine groups | 1.5 - 3.0 |

| Olefinic protons | 5.0 - 6.5 |

| Aldehydic proton | 9.0 - 10.0 |

| Carbon Type | Typical ¹³C NMR Chemical Shift (ppm) |

| Methyl carbons | 10 - 30 |

| Methylene carbons | 20 - 45 |

| Methine carbons | 30 - 60 |

| Quaternary carbons | 35 - 55 |

| Olefinic carbons | 110 - 150 |

| Carbonyl carbons | 190 - 220 |

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on other members of the ophiobolin family, such as Ophiobolin A and O, provides insights into their potential mechanisms of action. These compounds have been shown to exhibit a range of biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.

It is hypothesized that the biological activity of ophiobolins is linked to their chemical structure, particularly the presence of reactive functional groups. The potential signaling pathways that could be modulated by this compound, based on studies of its analogues, are depicted below.

Caption: Hypothesized signaling pathways potentially affected by this compound, based on data from related ophiobolins.

Conclusion

This compound, a sesterterpenoid from Cephalosporium caerulens, represents a molecule of significant scientific interest. While its initial discovery and structural characterization have been established, further research is required to fully elucidate its biosynthetic pathway, optimize its production, and comprehensively understand its mechanism of action and therapeutic potential. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug discovery to build upon in their future investigations of this promising compound.

References

An In-depth Technical Guide to Ophiobolin D: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide focuses on Ophiobolin D, a less common member of this family. It is important to note that this compound appears to be an unstable molecule, and much of the definitive structural information available in the literature pertains to a stable, rearranged derivative. This document will primarily detail the structure and properties of this well-characterized derivative, while also providing general context for the broader ophiobolin class.

Chemical Structure and Stereochemistry of the this compound Derivative

The structure of the native this compound has not been fully elucidated with modern spectroscopic techniques, likely due to its instability. However, a stable derivative, formed through transannular cyclization, has been isolated and its structure and stereochemistry were confirmed by single-crystal X-ray diffraction studies.[2] This derivative, referred to as dehydro-ophiobolin D, possesses a novel and complex ring system composed of four fused five-membered rings, a departure from the typical 5-8-5 ophiobolin core.[2][3]

The formation of this unique tetracyclic structure is proposed to occur via an intramolecular Michael attack, where a carbanion formed at C-10 attacks the α,β-unsaturated ketone system within the eight-membered ring.[2] A key finding from the crystallographic analysis is that all ring junctions in this derivative are cis-fused.[2]

Molecular Formula: C₂₅H₃₄O₃ (for the diketone derivative (II) described by Nozoe et al.)

Core Skeleton: Tetracyclic 5-5-5-5 fused ring system.

Below is a representation of the chemical structure of this key this compound derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. The molecular and crystal structure of a derivative of ophiobolin-D - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The molecular and crystal structure of a derivative of ophiobolin-D - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Ophiobolin D Sesterterpenoid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

The Core Biosynthetic Pathway

The biosynthesis of ophiobolins originates from the universal five-carbon precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] These building blocks are typically generated through the mevalonate (MVA) pathway in fungi. The core of ophiobolin biosynthesis can be dissected into three main stages: chain elongation, cyclization, and subsequent modifications.

A bifunctional enzyme, known as ophiobolin synthase (variously referred to as OblA, Au8003, or AcOS in the literature), is central to the initial steps.[2][4] This enzyme possesses two distinct functional domains: a C-terminal prenyltransferase domain and an N-terminal terpene cyclase domain.[2] The prenyltransferase domain catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to form the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP) .[2]

Following its synthesis, the GFPP molecule is then acted upon by the terpene cyclase domain of the same bifunctional enzyme. This domain facilitates a complex cascade of cyclization reactions, ultimately forming the characteristic 5-8-5 tricyclic carbocyclic skeleton of the ophiobolin family. The initial cyclized product is ophiobolin F .[4]

Further structural diversity among the ophiobolins is achieved through the action of tailoring enzymes, primarily cytochrome P450 monooxygenases and FAD-dependent oxidoreductases. For instance, the P450 monooxygenase OblB is responsible for oxidative modifications of the ophiobolin F backbone, leading to the formation of intermediates like ophiobolin C.[4] Subsequently, an FAD-dependent oxidoreductase, OblC , can catalyze dehydrogenation reactions to introduce double bonds, contributing to the formation of other ophiobolin derivatives.[4] It is noteworthy that in some producing organisms, such as Aspergillus ustus, the genes for these tailoring enzymes are found within the same biosynthetic gene cluster as the ophiobolin synthase, while in other cases, they can be located elsewhere in the genome.[4]

The biosynthesis of ophiobolins is intricately linked with other terpenoid biosynthetic pathways through shared precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] In Aspergillus ustus, it has been demonstrated that multiple gene clusters, responsible for the biosynthesis of C15, C20, C25, and C30 terpenoids, are involved in the overall production of ophiobolins.[2]

Core biosynthetic pathway of this compound.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the ophiobolin biosynthesis pathway, detailed quantitative data, particularly enzyme kinetic parameters, are not widely available in the reviewed literature. However, significant achievements in the heterologous production of ophiobolins provide valuable quantitative insights into the pathway's potential.

| Product | Host Organism | Production Titer | Reference |

| Ophiobolin F | Saccharomyces cerevisiae | 5.1 g/L | [1] |

| Ophiobolin U | Saccharomyces cerevisiae | 128.9 mg/L | [1] |

| Ophiobolin F | Escherichia coli | >150 mg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the ophiobolin biosynthesis pathway.

Gene Knockout in Aspergillus species (Split-Marker Approach)

This protocol is adapted from methodologies used for generating gene deletion mutants in filamentous fungi.

Objective: To create a targeted gene deletion of a putative biosynthetic gene in Aspergillus to assess its role in ophiobolin production.

Materials:

-

Aspergillus recipient strain (e.g., a ku70 mutant to enhance homologous recombination)

-

Plasmids carrying selectable markers (e.g., hygromycin resistance - hph, phleomycin resistance - ble)

-

High-fidelity DNA polymerase

-

Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl₂ solution

-

Regeneration medium

Procedure:

-

Constructing the Deletion Cassette:

-

Amplify a ~1 kb upstream flanking region and a ~1 kb downstream flanking region of the target gene using primers with tails homologous to the selectable marker.

-

Amplify the selectable marker gene from a plasmid vector.

-

Fuse the three fragments (upstream flank, marker, downstream flank) using fusion PCR to generate the final linear deletion cassette.

-

-

Protoplast Preparation:

-

Grow the recipient Aspergillus strain in liquid medium to the mid-log phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

-

Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

-

Wash the protoplasts with STC buffer (Sorbitol, Tris-HCl, CaCl₂).

-

-

Transformation:

-

Resuspend the protoplasts in STC buffer.

-

Add the linear deletion cassette DNA to the protoplast suspension.

-

Add PEG-CaCl₂ solution and incubate on ice.

-

Plate the transformation mixture onto regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

-

Verification of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR and Southern blot analysis.

-

Analyze the secondary metabolite profile of the confirmed knockout mutants by HPLC or LC-MS to observe any changes in ophiobolin production.

-

Workflow for gene knockout in Aspergillus.

Heterologous Expression of the Ophiobolin Gene Cluster in Saccharomyces cerevisiae

This protocol outlines the general steps for reconstituting the ophiobolin biosynthetic pathway in a yeast host.

Objective: To express the ophiobolin biosynthetic genes in S. cerevisiae to produce ophiobolins and to characterize the function of the enzymes.

Materials:

-

S. cerevisiae host strain (e.g., a strain optimized for terpenoid production)

-

Yeast expression vectors (e.g., with strong promoters and different selection markers)

-

Codon-optimized synthetic genes for the ophiobolin biosynthetic pathway (e.g., oblA, oblB, oblC)

-

Restriction enzymes and DNA ligase or Gibson assembly/yeast homologous recombination cloning kits

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Yeast culture media (e.g., YPD, synthetic complete dropout media)

Procedure:

-

Vector Construction:

-

Clone the codon-optimized ophiobolin biosynthetic genes into appropriate yeast expression vectors under the control of strong, constitutive promoters.

-

For multi-gene pathways, either assemble multiple genes into a single vector or use multiple vectors with different selection markers.

-

-

Yeast Transformation:

-

Prepare competent yeast cells using the lithium acetate/PEG method.

-

Transform the yeast cells with the constructed expression plasmids.

-

Plate the transformed cells on selective synthetic complete dropout media to select for successful transformants.

-

-

Cultivation and Production:

-

Inoculate a single colony of the recombinant yeast strain into liquid selective medium and grow to saturation.

-

Use this starter culture to inoculate a larger volume of production medium (e.g., YPD).

-

Incubate the culture with shaking at an appropriate temperature for a defined period to allow for ophiobolin production.

-

-

Extraction and Analysis of Ophiobolins:

-

Harvest the yeast culture and extract the secondary metabolites from both the cells and the culture broth using an organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract and analyze the product profile by HPLC, LC-MS, and NMR to identify and quantify the produced ophiobolins.

-

Workflow for heterologous expression in yeast.

In Vitro Enzyme Assay for Ophiobolin Synthase

This protocol describes a method to characterize the activity of the purified ophiobolin synthase enzyme.

Objective: To determine the enzymatic activity and product profile of the purified ophiobolin synthase (OblA/Au8003).

Materials:

-

Purified ophiobolin synthase (e.g., His-tagged protein expressed in E. coli)

-

Substrates: DMAPP and IPP, or GFPP

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Alkaline phosphatase

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

GC-MS or LC-MS for product analysis

Procedure:

-

Enzyme Reaction:

-

Set up the reaction mixture containing the assay buffer, MgCl₂, and the purified ophiobolin synthase.

-

Initiate the reaction by adding the substrates (DMAPP and IPP, or GFPP).

-

Incubate the reaction at an optimal temperature for a specific time.

-

Include a negative control reaction without the enzyme or without the substrate.

-

-

Product Deproteinization and Dephosphorylation:

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

To analyze the hydrocarbon products by GC-MS, the pyrophosphate moiety of any unreacted precursors or intermediates needs to be removed. Add alkaline phosphatase and incubate to dephosphorylate the compounds.

-

-

Extraction and Analysis:

-

Extract the reaction products with an equal volume of an appropriate organic solvent.

-

Concentrate the organic phase.

-

Analyze the products by GC-MS or LC-MS to identify the cyclized ophiobolin F and any other terpene products.

-

Conclusion

The biosynthesis of this compound and other members of this sesterterpenoid family is a complex and fascinating process orchestrated by a dedicated set of enzymes. The discovery of the bifunctional ophiobolin synthase and the associated tailoring enzymes within biosynthetic gene clusters has significantly advanced our understanding of how these intricate natural products are assembled. While significant progress has been made in elucidating the pathway and harnessing it for heterologous production, further research is needed to fully characterize the kinetics and regulatory mechanisms of the involved enzymes. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the biosynthetic machinery of ophiobolins for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. On the mechanism of ophiobolin F synthase and the absolute configuration of its product by isotopic labelling experiments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Ophiobolin D: A Technical Guide to its Fungal Origins and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D, a member of the sesterterpenoid class of natural products, has garnered interest within the scientific community for its potential biological activities. As research into novel therapeutic agents continues to expand, a comprehensive understanding of the natural sources, production, and biological interactions of compounds like this compound is paramount. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, with a focus on its fungal producers, isolation methodologies, and preliminary insights into its mechanism of action.

Fungal Producers and Natural Sources

This compound is a secondary metabolite produced by specific fungal species. The primary documented fungal producer of this compound is Cephalosporium caerulens .[1][2] Another notable producer of ophiobolins, including this compound, is the phytopathogenic fungus Cochliobolus miyabeanus , the causal agent of brown spot disease in rice. While the broader class of ophiobolins is produced by a variety of fungi, including species of Aspergillus and Bipolaris, the specific production of this compound has been more narrowly attributed.[1][2][3]

The natural occurrence of this compound is intrinsically linked to the lifecycle and metabolic activity of its producing fungi. These fungi can be found in various ecological niches, from soil to plant tissues as pathogens or endophytes.

Quantitative Data on Production

Detailed quantitative data on the production yields of this compound from fungal fermentations are not extensively reported in the available literature. However, studies on related ophiobolins, such as Ophiobolin A and C, provide some context for potential yields. For instance, a genetically modified strain of Aspergillus ustus was reported to produce Ophiobolin C at a high yield of 200 mg/L.[4] An endophytic Bipolaris sp. associated with Datura metel has been shown to produce Ophiobolin A at a significant concentration of 235 mg/L in liquid culture.[5] While these figures pertain to other ophiobolins, they suggest that fermentation yields for this compound could potentially be optimized to similar levels through strain improvement and fermentation process development. Further research is required to establish baseline and optimized yields specifically for this compound from Cephalosporium caerulens and other potential producers.

Table 1: Fungal Producers of this compound and Related Ophiobolins

| Compound | Fungal Producer(s) | Reported Yield | Reference(s) |

| This compound | Cephalosporium caerulens, Cochliobolus miyabeanus | Not extensively reported | [1][2] |

| Ophiobolin A | Bipolaris sp. | 235 mg/L | [5] |

| Ophiobolin C | Aspergillus ustus (modified strain) | 200 mg/L | [4] |

Experimental Protocols

General Experimental Workflow for Ophiobolin Isolation

Caption: Generalized workflow for the isolation and characterization of this compound.

Methodology Details:

-

Fermentation: The producing fungus, such as Cephalosporium caerulens, is cultured in a suitable liquid or solid-state medium under optimized conditions of temperature, pH, and aeration to promote the biosynthesis of this compound.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Flash Chromatography: The crude extract is subjected to flash column chromatography on silica gel. A gradient elution system, for example, a hexane-ethyl acetate or chloroform-methanol gradient, is employed to separate the components of the extract based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the flash chromatography step are further purified using preparative HPLC. A reverse-phase column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, is typically used to achieve high purity.

-

Structure Elucidation: The purified this compound is structurally characterized using spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the detailed chemical structure.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound are not as well-characterized as those of other members of the ophiobolin family, such as Ophiobolin A and O. However, the structural similarities suggest that this compound may share some mechanisms of action with its better-studied analogs.

Research on Ophiobolin A has revealed its ability to inhibit multiple oncogenic signaling pathways, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[6] Furthermore, Ophiobolin A has been shown to covalently modify phosphatidylethanolamine (PE) in cell membranes, leading to lipid bilayer destabilization and cytotoxicity.[7] This interaction is proposed to occur via a Paal-Knorr-like reaction.[7] Ophiobolin O has been demonstrated to induce G1 phase arrest in cancer cells by interacting with the AKT/GSK3β/Cyclin D1 signaling pathway.[8][9]

Given these findings, it is plausible that this compound exerts its biological effects through the modulation of similar critical cellular signaling cascades. Further investigation is necessary to delineate the specific targets and pathways directly influenced by this compound.

Caption: Putative signaling pathways potentially modulated by this compound.

Conclusion

This compound represents an intriguing natural product with potential for further scientific exploration and drug development. While its primary fungal sources have been identified as Cephalosporium caerulens and Cochliobolus miyabeanus, a significant need exists for the quantification of its production and the development of detailed, optimized isolation protocols. The elucidation of its specific molecular targets and the signaling pathways it modulates will be crucial for understanding its biological activity and assessing its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the study of this promising sesterterpenoid.

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Biological Activities of Ophiobolins: A Review with a Focus on the Enigmatic Ophiobolin D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids, natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1][2] First identified as phytotoxins produced by pathogenic fungi of the Bipolaris and Aspergillus genera, subsequent research has revealed a broad spectrum of potent biological activities.[1][3] These include antimicrobial, nematocidal, and notably, cytotoxic effects against a wide range of cancer cell lines, including those with multidrug resistance (MDR).[1][2] This has positioned the ophiobolin family as a promising source of scaffolds for the development of novel therapeutics.

This review synthesizes the current understanding of the biological activities of ophiobolins. While a significant body of research exists for prominent members like Ophiobolin A and K, data on other analogues, such as Ophiobolin D, remains scarce. This guide will present the available quantitative data for the ophiobolin class, detail common experimental methodologies, and illustrate key signaling pathways, while clearly delineating the current knowledge gaps concerning this compound.

Biological Activities of the Ophiobolin Family

The biological effects of ophiobolins are diverse. Initially studied for their phytotoxicity, their potent anti-proliferative and cytotoxic activities against cancer cells have become a major focus of research.[1][3] Several ophiobolins have demonstrated low micromolar to nanomolar efficacy in vitro.

Quantitative Data: Cytotoxicity of Ophiobolins

The cytotoxic activity of various ophiobolin analogues has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a standard metric for this activity. A summary of reported IC50 values for several well-studied ophiobolins is presented below.

Note: Extensive literature searches did not yield specific cytotoxic activity data or IC50 values for This compound . The data presented is for other members of the ophiobolin family to provide a comparative context for the potency of this compound class. This compound was reported to be isolated from Cephalosporium caerulens, but its biological activities were not characterized in the available literature.[1]

| Ophiobolin Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6-epi-Ophiobolin A | HCT-8 | Human Colon Adenocarcinoma | 2.09 | [3] |

| Bel-7402 | Human Liver Cancer | 2.71 | [3] | |

| BGC-823 | Human Gastric Cancer | 2.54 | [3] | |

| A549 | Human Lung Adenocarcinoma | 4.5 | [3] | |

| A2780 | Human Ovarian Adenocarcinoma | 2.63 | [3] | |

| Ophiobolin A | CLL | Chronic Lymphocytic Leukemia | 0.001 | [4] |

| Ophiobolin B | CLL | Chronic Lymphocytic Leukemia | 0.008 | [4] |

| Ophiobolin C | CLL | Chronic Lymphocytic Leukemia | 0.001 | [4] |

| Ophiobolin K | CLL | Chronic Lymphocytic Leukemia | 0.001 | [4] |

| Ophiobolin I | HeLa | Human Cervical Carcinoma | 0.1 µg/mL | [3] |

| KB | Human Mouth Epidermal Carcinoma | 0.9 µg/mL | [3] |

Mechanism of Action

The mechanisms underlying the potent cytotoxicity of ophiobolins are multifaceted and appear to be analogue- and cell-type-specific. The majority of mechanistic studies have focused on Ophiobolin A.

One key mechanism for Ophiobolin A involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane. Ophiobolin A is proposed to react with the primary amine of PE via a Paal-Knorr reaction, forming pyrrole-containing adducts that destabilize the lipid bilayer, leading to cell death.[5][6]

Another identified target of Ophiobolin A is the mitochondrial respiratory chain. It has been shown to covalently target Complex IV, leading to a collapse in mitochondrial metabolism and subsequent cell death.

For Ophiobolin O , studies have implicated the induction of G1 phase cell cycle arrest in MCF-7 human breast cancer cells through the modulation of the AKT/GSK3β/Cyclin D1 signaling pathway.

The specific molecular targets and signaling pathways modulated by This compound have not yet been reported.

Experimental Protocols

The evaluation of the cytotoxic properties of ophiobolins typically involves cell viability assays. The MTT assay is a widely used colorimetric method for this purpose.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by dissolving them and measuring the absorbance.

1. Cell Seeding:

- Culture human cancer cells in appropriate growth medium.

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the Ophiobolin compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

- Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

- Add 10-20 µL of the MTT solution to each well.

- Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

4. Solubilization of Formazan:

- After incubation, carefully remove the medium containing MTT.

- Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the percentage of cell viability against the compound concentration.

- Determine the IC50 value from the dose-response curve using non-linear regression analysis.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="Seed cells in\n96-well plate"];

incubate_24h [label="Incubate 24h\n(Cell Attachment)"];

treat_cells [label="Treat cells with\nthis compound"];

incubate_48_72h [label="Incubate 48-72h\n(Compound Exposure)"];

add_mtt [label="Add MTT reagent"];

incubate_2_4h [label="Incubate 2-4h\n(Formazan Formation)"];

solubilize [label="Add solubilization\nsolution"];

read_absorbance [label="Read absorbance\n(570 nm)"];

analyze_data [label="Calculate % viability\nand IC50"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells;

seed_cells -> incubate_24h;

incubate_24h -> treat_cells;

treat_cells -> incubate_48_72h;

incubate_48_72h -> add_mtt;

add_mtt -> incubate_2_4h;

incubate_2_4h -> solubilize;

solubilize -> read_absorbance;

read_absorbance -> analyze_data;

analyze_data -> end;

}

Conclusion and Future Directions

The ophiobolin family of sesterterpenoids represents a rich source of biologically active compounds with significant potential for therapeutic development, particularly in oncology. While extensive research has elucidated the potent cytotoxic effects and mechanisms of action for several analogues, such as Ophiobolin A, many members of this family remain underexplored.

This review highlights a significant gap in the scientific literature concerning the biological activities of this compound. Despite its early discovery, there is a notable absence of quantitative data on its cytotoxic, antimicrobial, or other biological effects. Future research efforts should be directed towards the isolation or synthesis of this compound to enable a thorough investigation of its biological profile. Such studies are crucial to fully understand the structure-activity relationships within the ophiobolin class and to unlock the full therapeutic potential of these fascinating natural products.

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-Activity and Dereplication-Based Discovery of Ophiobolins and Other Fungal Secondary Metabolites Targeting Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]

Preliminary Insights into the Mechanism of Action of Ophiobolin D: A Technical Guide

Disclaimer: Direct preliminary studies on the mechanism of action of Ophiobolin D are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented mechanisms of action for closely related analogues, primarily Ophiobolin A (OPA) and Ophiobolin O, which are considered representative of the broader ophiobolin class of sesterterpenoids. These insights provide a foundational framework for prospective research into this compound.

Ophiobolins are a class of sesterterpenoids produced by various fungi, notably from the Bipolaris and Aspergillus genera.[1] Initially identified as phytotoxins, they have garnered significant interest for their potent cytotoxic activities against a range of cancer cell lines, including those with multidrug resistance.[1][2] The proposed mechanisms of action are multifaceted and appear to be context-dependent, varying with the specific cancer cell type.[3] Key pathways affected include calmodulin inhibition, covalent modification of membrane lipids, induction of endoplasmic reticulum stress, and disruption of mitochondrial metabolism.[3][4][5]

Quantitative Data on Ophiobolin Cytotoxicity

The cytotoxic effects of various ophiobolin analogues have been quantified across numerous cancer cell lines. The following tables summarize the reported 50% growth inhibitory (GI₅₀), 50% lethal dose (LD₅₀), or 50% inhibitory concentration (IC₅₀) values.

Table 1: Cytotoxicity of Ophiobolin A (OPA) and Related Compounds

| Compound | Cell Line | Assay Type | Value (µM) | Reference |

| Ophiobolin A | NCI-H1703 (Lung Squamous Cell Carcinoma) | GI₅₀ | 0.17 | [3] |

| Ophiobolin A | NCI-H1703 (Lung Squamous Cell Carcinoma) | EC₅₀ | 0.54 | [3] |

| 6-epi-Ophiobolin A | NCI-H1703 (Lung Squamous Cell Carcinoma) | EC₅₀ | 3.7 | [3] |

| anhydro-6-epi-Ophiobolin A | NCI-H1703 (Lung Squamous Cell Carcinoma) | EC₅₀ | 4.0 | [3] |

| Ophiobolin A | KBM7 (Human Haploid Cell Line) | IC₅₀ | 0.043 | [6] |

| 6-epi-Ophiobolin A | Various Human Cell Lines | IC₅₀ | ~40-fold less potent than OPA | [6] |

Table 2: Cytotoxicity of 6-epi-Ophiobolin A in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT-8 | Colon Adenocarcinoma | 2.09 - 2.71 | [7] |

| Bel-7402 | Liver Cancer | 2.09 - 2.71 | [7] |

| BGC-823 | Gastric Cancer | 2.09 - 2.71 | [7] |

| A2780 | Ovarian Adenocarcinoma | 2.09 - 2.71 | [7] |

| A549 | Lung Adenocarcinoma | 4.5 | [7] |

Core Mechanisms of Action

Preliminary studies on ophiobolins, particularly Ophiobolin A, have elucidated several key mechanisms through which they exert their cytotoxic effects.

Calmodulin Inhibition

One of the earliest proposed mechanisms for Ophiobolin A's bioactivity is the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2] OPA has been shown to form a covalent adduct with specific lysine residues on CaM, leading to an irreversible loss of its function.[6] This interaction disrupts CaM-dependent signaling pathways, which can contribute to cell death.

Figure 1. Covalent inhibition of Calmodulin by Ophiobolin A.

Covalent Modification of Phosphatidylethanolamine (PE)

A significant breakthrough in understanding Ophiobolin A's mechanism was the discovery that it covalently modifies phosphatidylethanolamine (PE), a key phospholipid component of cell membranes.[4] OPA reacts with the primary amine of the PE headgroup through a Paal-Knorr reaction to form a pyrrole-containing adduct.[4][8] This modification is believed to destabilize the lipid bilayer, leading to membrane disruption and a form of non-apoptotic cell death known as paraptosis.[4][6]

Figure 2. OPA-induced cytotoxicity via PE modification.

Induction of Endoplasmic Reticulum (ER) Stress

In glioblastoma cells, Ophiobolin A has been shown to induce paraptosis-like cell death accompanied by the dilation of the endoplasmic reticulum. This suggests that ER stress is a critical component of its anti-glioma activity. The proposed mechanism involves the covalent modification of free sulfhydryl groups on proteins, leading to protein misfolding and the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and ultimately cell death.

Disruption of Mitochondrial Metabolism

More recent chemoproteomic studies have revealed that Ophiobolin A can covalently target subunits of Complex IV (cytochrome C oxidase) in the mitochondrial electron transport chain, such as COX5A and HIGD2A.[3] This interaction leads to an initial spike in mitochondrial respiration and ATP production, followed by heightened oxidative stress, compromised mitochondrial membrane potential, and eventual ATP depletion, resulting in a metabolic collapse and rapid cell death.[3]

Figure 3. OPA-induced mitochondrial metabolic collapse.

Activation of MAPK Signaling Pathway

Studies on Ophiobolin O have demonstrated its ability to induce apoptosis and cell cycle arrest in human breast cancer cells (MCF-7). This process is regulated through the activation of MAPK signaling pathways, including JNK, ERK, and p38.[9] Furthermore, Ophiobolin O was found to reduce the phosphorylation of AKT and GSK3β, leading to the downregulation of cyclin D1 and subsequent G1 phase arrest.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the cited preliminary studies on ophiobolins.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the ophiobolin compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated from dose-response curves.

-

-

Luciferase-based ATP Assay (e.g., CellTiter-Glo®): Quantifies ATP, an indicator of metabolically active cells.[4]

-

Cells are seeded and treated as described for the MTT assay.

-

After the treatment period, the plate and its contents are equilibrated to room temperature.

-

A volume of the luciferase-based reagent equal to the volume of cell culture medium is added to each well.

-

The contents are mixed on an orbital shaker to induce cell lysis.

-

The plate is incubated at room temperature to stabilize the luminescent signal.

-

Luminescence is recorded using a plate-reading luminometer.

-

Western Blotting for Protein Expression and Phosphorylation

-

Purpose: To detect and quantify specific proteins and their phosphorylation status to elucidate signaling pathway activation.

-

Cell Lysis: Treated and control cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved PARP, p-AKT, Cyclin D1) overnight at 4°C.[2]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Purpose: To analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic and necrotic cells.

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: For cell cycle analysis, fixed cells are stained with a solution containing propidium iodide (PI) and RNase A. For apoptosis analysis, unfixed cells are stained with Annexin V (conjugated to a fluorophore like FITC) and PI.

-

Data Acquisition: The stained cells are analyzed using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the differentiation of G1, S, and G2/M phases. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membrane integrity.

-

Data Analysis: The data is analyzed using appropriate software to quantify the percentage of cells in each cell cycle phase or quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Conclusion and Future Directions

The preliminary studies on Ophiobolin A and O have revealed a complex and multifaceted mechanism of action targeting fundamental cellular processes, including signaling, membrane integrity, and metabolism. While these findings provide a strong foundation, dedicated research into this compound is imperative. Future studies should focus on:

-

Direct Cytotoxicity Profiling: Establishing the GI₅₀/IC₅₀ values of this compound across a wide panel of cancer cell lines.

-

Target Identification: Utilizing chemoproteomic and genetic screening approaches to identify the direct molecular targets of this compound.

-

Comparative Mechanistic Studies: Directly comparing the effects of this compound with Ophiobolin A on key pathways such as calmodulin signaling, PE modification, and mitochondrial function to understand structure-activity relationships.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

By building upon the knowledge gained from its analogues, the scientific community can efficiently elucidate the specific mechanism of action of this compound and evaluate its potential as a novel therapeutic agent.

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polygodial and Ophiobolin A Analogues for Covalent Crosslinking of Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Ophiobolin A derivatives with enhanced activities under tumor-relevant acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture of Ophiobolin D: A Technical Guide to Structure Elucidation via NMR and HR-ESIMS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D belongs to the ophiobolin family, a class of sesterterpenoids produced by various fungal species. These compounds are characterized by a unique 5-8-5 tricyclic carbon skeleton and exhibit a range of biological activities, making them of significant interest in drug discovery and development. The precise determination of their molecular structure is paramount for understanding their structure-activity relationships and mechanism of action. This technical guide provides an in-depth overview of the methodologies employed in the structure elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Core Principles of Structure Elucidation

The structural determination of a novel natural product like this compound is a systematic process that integrates data from multiple analytical techniques. HR-ESIMS provides the elemental composition, a crucial first step in defining the molecular formula. Subsequently, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, are utilized to piece together the connectivity of atoms and the overall topography of the molecule.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process designed to obtain a pure sample for spectroscopic analysis.

-

Fermentation: The producing fungal strain (e.g., Aspergillus or Bipolaris species) is cultured in a suitable liquid or solid medium to promote the biosynthesis of secondary metabolites, including this compound.

-

Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This often involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to fractionate the extract.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using reversed-phase or normal-phase HPLC to yield pure this compound.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

HR-ESIMS is employed to determine the accurate mass of the molecule, which in turn allows for the calculation of its elemental formula.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The high-resolution measurement provides the exact mass-to-charge ratio (m/z) of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is conducted to elucidate the detailed structure of this compound.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and placed in an NMR tube.

-

1D NMR (¹H and ¹³C):

-

The ¹H NMR spectrum provides information about the chemical environment and number of protons in the molecule.

-

The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Data Presentation and Interpretation

HR-ESIMS Data

| Parameter | Value |

| Molecular Formula | C₂₅H₃₆O₅ |

| Calculated m/z | 416.2563 |

| Ionization Mode | ESI+ ([M+H]⁺) or ESI- ([M-H]⁻) |

¹H NMR Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| Data to be populated from experimental findings |

¹³C NMR Data (Predicted)

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| Data to be populated from experimental findings |

Visualizing the Elucidation Process and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of a natural product like this compound.

Caption: A flowchart outlining the key stages from fungal culture to the final elucidated structure of this compound.

Logical Relationship of NMR Experiments

This diagram shows how different NMR experiments contribute to the final structure.

Caption: The interplay of various NMR techniques in assembling the final molecular structure.

Potential Signaling Pathways Affected by Ophiobolins

While the specific signaling pathways affected by this compound are not extensively characterized, studies on related ophiobolins, such as Ophiobolin A, suggest interference with key cellular signaling cascades implicated in cancer cell proliferation and survival.[1]

Caption: A diagram illustrating the potential inhibitory effects of this compound on key cancer-related signaling pathways.

Conclusion

The structure elucidation of this compound is a meticulous process that relies on the synergistic application of HR-ESIMS and a variety of NMR spectroscopic techniques. While the complete modern spectroscopic dataset for this compound remains to be fully published, the analytical framework presented here, based on the study of its derivatives and related compounds, provides a robust guide for researchers in the field of natural products chemistry. The detailed structural information obtained through these methods is indispensable for the future development of this compound and its analogues as potential therapeutic agents. The exploration of its interactions with cellular signaling pathways will further illuminate its mechanism of action and pave the way for its potential clinical applications.

References

An In-depth Technical Guide to Ophiobolin D Analogues: Natural Occurrence, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids, 25-carbon natural products derived from five isoprene units.[1][2] Characterized by a unique 5-8-5 tricyclic carbon skeleton, these fungal metabolites have garnered significant attention for their diverse and potent biological activities.[1][2] First isolated as phytotoxins from plant pathogenic fungi, subsequent research has revealed their potential as antimicrobial, nematicidal, and particularly as anticancer agents.[1] This guide provides a comprehensive overview of Ophiobolin D analogues, focusing on their natural sources, biosynthesis, and mechanisms of action, with a particular emphasis on their potential in drug discovery and development.

Natural Occurrence and Isolation of Ophiobolin Analogues

Ophiobolin analogues are primarily produced by ascomycete fungi, with the genera Aspergillus and Bipolaris being the most prolific sources.[1][2] These fungi have been isolated from a variety of environments, including terrestrial plants as endophytes or pathogens, and marine sources such as seaweeds and driftwood.[1][3][4][5] The specific analogues produced can vary between fungal species and even strains. For instance, species of Bipolaris are known to produce ophiobolins A, B, I, J, L, and M, while Aspergillus species are sources of ophiobolins C, F, G, H, K, N, and U.[1] A novel marine-derived fungus, Uzbekistanica storfjordensis, has been identified as a producer of a new series of ophiobolin-type sesterterpenes called bipolarolides.[5]

Tabulation of Naturally Occurring Ophiobolin Analogues

| Ophiobolin Analogue | Fungal Source(s) | Reference(s) |

| Ophiobolin A | Bipolaris oryzae, Bipolaris maydis, Bipolaris sorghicola, Bipolaris cookei, Drechslera gigantea, Bipolaris setariae | [1][6][7] |

| Ophiobolin B | Bipolaris oryzae | [1] |

| Ophiobolin C | Aspergillus ustus, Cochliobolus heterostrophus | [1] |

| Ophiobolin F | Aspergillus ustus | [1] |

| 6-epi-Ophiobolin G | Aspergillus calidoustus | [8] |

| Ophiobolin H | Aspergillus ustus, Aspergillus insuetus | [4][8] |

| Ophiobolin I | Bipolaris oryzae, Bipolaris setariae | [1][7] |

| Ophiobolin K | Aspergillus ustus, Aspergillus insuetus, Cochliobolus heterostrophus | [8] |

| 6-epi-Ophiobolin K | Aspergillus ustus, Aspergillus insuetus | [8] |

| 6-epi-Ophiobolin N | Aspergillus insuetus | [8] |

| Ophiobolin O | Aspergillus sp. (marine derived) | [4] |

| 6-epi-Ophiobolin O | Aspergillus sp. (marine derived) | [4] |

| Ophiobolin U | Aspergillus insuetus | [8] |

| Bipolarolides H-O | Uzbekistanica storfjordensis (marine derived) | [5] |

| 14,15-dehydro-6-epi-ophiobolin K | Aspergillus flocculosus (marine derived) | [4] |

| 14,15-dehydro-ophiobolin K | Aspergillus flocculosus (marine derived) | [4] |

| 14,15-dehydro-6-epi-ophiobolin G | Aspergillus flocculosus (marine derived) | [4] |

| 14,15-dehydro-ophiobolin G | Aspergillus flocculosus (marine derived) | [4] |

| 14,15-dehydro-(Z)-14-ophiobolin G | Aspergillus flocculosus (marine derived) | [4] |

Spectroscopic Data of Representative Ophiobolin Analogues

The structural elucidation of ophiobolin analogues relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables provide representative ¹H and ¹³C NMR data for selected ophiobolins.

Table 2: ¹H NMR Data (δ in ppm, J in Hz) for Selected Ophiobolin Analogues (Data presented here is a compilation from various sources and may have been recorded in different solvents.)

| Position | Ophiobolin O (in CDCl₃) | 6-epi-Ophiobolin O (in CDCl₃) | Bipolarolide H (in DMSO-d₆) |

| 1 | 1.38 (m) | 1.40 (m) | 3.45 (m) |

| 2 | - | - | 2.50 (m) |

| 4 | 2.36 (d, 13.7) | 2.23 (d, 14.0) | 2.80 (m) |

| 6 | 3.16 (d, 11.0) | 3.11 (dd, 9.5, 2.4) | 2.88 (m) |

| 8 | 5.90 (br s) | 5.68 (br s) | - |

| 10 | 1.63 (dt, 3.6, 11.0) | 2.35 (ddd, 14.3) | 2.15 (m) |

| 12 | 1.38 (m) | 1.47 (m) | 1.95 (m) |

| 19 | - | - | 1.21 (s) |

| 20 | - | - | 0.91 (d, 6.9) |

| 24 | - | - | 6.61 (br d, 10.1) |

| 27 | - | - | 0.83 (d, 6.9) |

| 28 | - | - | 1.72 (s) |

Table 3: ¹³C NMR Data (δ in ppm) for Selected Ophiobolin Analogues (Data presented here is a compilation from various sources and may have been recorded in different solvents.)

| Position | Ophiobolin O (in CDCl₃) | 6-epi-Ophiobolin O (in CDCl₃) | Bipolarolide H (in DMSO-d₆) |

| 1 | 36.2 | 44.8 | 61.1 |

| 2 | - | - | 39.5 |

| 3 | 79.7 | 81.4 | 171.1 |

| 4 | 51.1 | 51.5 | 48.7 |

| 5 | 120.8 | 119.5 | 45.1 |

| 6 | 50.2 | 51.8 | 49.3 |

| 7 | 139.2 | 136.3 | 41.5 |

| 8 | 130.8 | 127.4 | 137.9 |

| 9 | 24.8 | 28.6 | 138.8 |

| 10 | 54.7 | 42.2 | 43.1 |

| 11 | 43.5 | 43.9 | 170.9 |

| 12 | 43.0 | 42.4 | 39.5 |

| 13 | - | - | 42.1 |

| 14 | - | - | 43.6 |

| 15 | - | - | 25.1 |

| 16 | - | - | 32.1 |

| 17 | - | - | 169.1 |

| 18 | - | - | 25.4 |

| 19 | - | - | 21.6 |

| 20 | - | - | 14.5 |

| 21 | - | - | 41.1 |

| 22 | - | - | 29.1 |

| 23 | - | - | 32.1 |

| 24 | - | - | 145.1 |

| 25 | - | - | 127.9 |

| 27 | - | - | 20.1 |

| 28 | - | - | 12.1 |

Biosynthesis of Ophiobolins

The biosynthesis of the ophiobolin skeleton is a complex process involving multiple enzymes. The pathway begins with the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (MVA) pathway.

The core of ophiobolin biosynthesis is catalyzed by a bifunctional enzyme known as ophiobolin synthase (e.g., OblA or AcOS). This enzyme possesses both a prenyltransferase domain, which catalyzes the sequential condensation of IPP molecules with DMAPP to form the C25 precursor geranylfarnesyl pyrophosphate (GFPP), and a terpene cyclase domain, which then catalyzes the intricate cyclization of GFPP to form the characteristic 5-8-5 tricyclic ophiobolin skeleton, with ophiobolin F being a common product.

Following the formation of the initial ophiobolin skeleton, a series of post-modification reactions, primarily oxidations, are carried out by cytochrome P450 monooxygenases (e.g., OblB) and FAD-dependent oxidoreductases (e.g., OblC) to generate the diverse array of ophiobolin analogues observed in nature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomics-Guided Discovery of Bipolarolides H–O, New Ophiobolin-Type Sesterterpenes with Antibacterial Activity from the Marine-Derived Fungus Uzbekistanica storfjordensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ophiobolin A | C25H36O4 | CID 5281387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Whitepaper: Phytotoxic Effects of Ophiobolins on Plant Pathogens

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The ophiobolins are a class of sesterterpenoid natural products produced by various phytopathogenic fungi, notably from the Bipolaris and Aspergillus genera. While numerous ophiobolin analogues have been identified, the majority of mechanistic and phytotoxicity research has centered on Ophiobolin A. Specific quantitative data on the phytotoxic effects of Ophiobolin D against plant pathogens is not widely available in current literature. This document provides a comprehensive technical overview of the known phytotoxic activities and mechanisms of the ophiobolin class, using the well-studied Ophiobolin A as a primary exemplar. It includes a detailed examination of the core mechanism of action, a summary of observed phytotoxic activities, standardized experimental protocols for assessing antifungal efficacy, and key signaling and workflow diagrams to support research and development efforts.

Introduction to the Ophiobolin Family

Ophiobolins are a group of sesterterpenoids (C25) characterized by a unique 5-8-5 tricyclic carbon skeleton. First isolated from fungi responsible for significant crop diseases like southern corn leaf blight, these metabolites are key factors in the pathogenicity of the producing organisms.[1] Ophiobolin A was the first member of this class to be identified and remains the most extensively studied.[1] Other analogues, including Ophiobolins B, C, I, K, and the subject of this paper's focus, this compound, share the core structure but differ in substitutions and oxidation states, which can influence their biological activity.[2] Their broad spectrum of activity, including phytotoxic, antimicrobial, and cytotoxic effects, makes them a subject of interest for agricultural applications (e.g., bioherbicides) and therapeutic drug discovery.[1][3]

Core Mechanism of Action: Calmodulin Inhibition

The primary molecular target for ophiobolins in eukaryotic cells is Calmodulin (CaM), a highly conserved and ubiquitous calcium-binding protein that acts as a master regulator of numerous cellular processes.

Ophiobolin A has been shown to form an irreversible covalent bond with CaM, primarily targeting specific lysine residues.[3] This interaction is dependent on the presence of Ca²⁺. By binding to and inhibiting CaM, ophiobolins disrupt calcium-dependent signaling pathways that are critical for cellular homeostasis, leading to a cascade of downstream effects that culminate in cell death. This mechanism is believed to be the foundation of both its phytotoxic effects on plants and its cytotoxic effects on fungal and mammalian cells.

Caption: Proposed signaling pathway for ophiobolin-induced phytotoxicity.

Phytotoxic & Antifungal Activity of Ophiobolins

While quantitative antifungal data (e.g., Minimum Inhibitory Concentration - MIC) for ophiobolins against specific plant pathogens is limited in the literature, their potent phytotoxic activity is well-documented. This activity is often measured through leaf-puncture assays, where the compound is applied to a plant leaf and the resulting necrotic lesion diameter is measured. Studies on Bipolaris setariae found that 3-anhydro-ophiobolin A was the most phytotoxic among several tested analogues, followed by 6-epi-ophiobolin A.[2][4]

The growth-inhibitory effects of Ophiobolin A have been quantified against plant cells and various mammalian cancer cell lines, often demonstrating high potency with IC₅₀ values in the sub-micromolar to low micromolar range.[3][5][6] This potent cytotoxicity underscores the potential for broad-spectrum activity against eukaryotic pathogens.

Table 1: Summary of Quantitative Biological Activity for Ophiobolin Analogues

| Compound | Target Organism/Cell Line | Assay Type | Measured Value (Concentration) | Reference(s) |

|---|---|---|---|---|

| Ophiobolin A | Nicotiana tabacum (TBY-2) cells | Cell Death Induction | ≥10 µM | [3][5] |

| Ophiobolin A | Nicotiana tabacum (TBY-2) cells | Proliferation Inhibition | 5 µM | [3][5] |

| Ophiobolin A | Human Cancer Cell Lines (Panel) | Growth Inhibition (GI₅₀) | <1 µM (average 70 nM) | [5][7] |

| Ophiobolin A | Human Cancer Cell Lines (Solid & Haem.) | Growth Inhibition (IC₅₀) | 0.4 - 4.3 µM | [6] |

| 6-epi-Ophiobolin G | HepG2 (Human Liver Cancer) | Cytotoxicity (IC₅₀) | 0.37 µM | [8] |

| Ophiobolin T | HepG2 (Human Liver Cancer) | Cytotoxicity (IC₅₀) | 0.24 µM |[8] |

Note: The data presented is for Ophiobolin analogues, not specifically this compound. The primary targets shown are plant and mammalian cells, highlighting the general cytotoxic potential of the compound class.

Standardized Experimental Protocols

To facilitate further research into this compound and other analogues, standardized protocols are essential for generating comparable quantitative data. The Broth Microdilution Assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies for in vitro antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

- Culture the target fungal pathogen (e.g., Fusarium graminearum, Pyricularia oryzae) on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation occurs.

- Harvest fungal spores (conidia) by flooding the plate with a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

- Filter the suspension through sterile cheesecloth to remove mycelial fragments.

- Adjust the spore suspension concentration to a standard density (e.g., 1-5 x 10⁶ CFU/mL) using a hemocytometer or spectrophotometer.

- Dilute this standardized suspension in a suitable liquid culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

2. Preparation of Compound Dilutions:

- Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

- In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the liquid culture medium to create a range of test concentrations. Ensure the final volume in each well is 100 µL.

- The final concentration of the solvent (DMSO) should be kept constant and low (<1%) across all wells to avoid inhibitory effects.

3. Inoculation and Incubation:

- Add 100 µL of the final fungal inoculum to each well containing the diluted compound, bringing the total volume to 200 µL.

- Include a positive control (fungal inoculum with no compound) and a negative control (medium only, no inoculum). A known antifungal agent (e.g., Amphotericin B) can be used as a reference control.

- Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the positive control well.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.

- This can be assessed visually or quantitatively by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

node [

shape=box,

style="filled",

fontname="Arial",

fontsize=12,

margin="0.25,0.15",

penwidth=1.5,

color="#5F6368"

];

// Nodes

prep_inoculum [label="1. Prepare Fungal Inoculum\n(Spores/Mycelia)", fillcolor="#F1F3F4", fontcolor="#202124"];

standardize [label="2. Standardize Inoculum\n(Hemocytometer/Spectrophotometer)", fillcolor="#F1F3F4", fontcolor="#202124"];

prep_compound [label="3. Prepare this compound\nSerial Dilutions in Plate", fillcolor="#FBBC05", fontcolor="#202124"];

inoculate [label="4. Inoculate Plate with\nFungal Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="5. Incubate\n(e.g., 25°C, 48-72h)", fillcolor="#34A853", fontcolor="#FFFFFF"];

read_results [label="6. Read Results\n(Visually or Spectrophotometrically)", fillcolor="#F1F3F4", fontcolor="#202124"];

determine_mic [label="7. Determine MIC\n(Lowest Inhibitory Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges

edge [

color="#5F6368",

arrowhead=normal,

penwidth=1.5

];

prep_inoculum -> standardize;

standardize -> inoculate;

prep_compound -> inoculate;

inoculate -> incubate;

incubate -> read_results;

read_results -> determine_mic;

}

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion & Future Research

The ophiobolin family of fungal metabolites demonstrates potent biological activity, primarily driven by the irreversible inhibition of the master regulatory protein, Calmodulin. This mechanism disrupts essential calcium-dependent signaling and leads to cell death, providing a strong basis for the observed phytotoxic and cytotoxic effects. While Ophiobolin A is well-characterized, there is a clear need for further investigation into other analogues.

Specifically, research should be directed toward:

-

Isolation and purification of this compound in sufficient quantities for bioassays.

-

Systematic screening of this compound against a panel of economically important plant pathogenic fungi (e.g., Magnaporthe, Fusarium, Botrytis, Puccinia) to determine its MIC and MFC (Minimum Fungicidal Concentration) values.

-

Comparative studies to assess the relative potency of this compound against that of Ophiobolin A and other analogues to elucidate structure-activity relationships.

Such studies will be critical in determining the potential of this compound as a lead compound for the development of novel bio-herbicides or antifungal agents.

References

- 1. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ophiobolin A, a sesterterpenoid fungal phytotoxin, displays higher in vitro growth-inhibitory effects in mammalian than in plant cells and displays in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ophiobolins P-T, five new cytotoxic and antibacterial sesterterpenes from the endolichenic fungus Ulocladium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ophiobolin D Cytotoxicity Assay in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiobolins are a class of sesterterpenoid natural products produced by various fungal species. They have garnered significant interest in cancer research due to their potent cytotoxic effects against a wide range of cancer cell lines. Ophiobolin D, a member of this family, is an important subject of study for its potential as an anticancer agent. This document provides a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, it includes information on the putative mechanism of action and a summary of cytotoxic activities of related Ophiobolin compounds to guide experimental design.

Mechanism of Action

The precise signaling pathway of this compound is still under investigation. However, studies on closely related ophiobolins, such as Ophiobolin A, suggest a multi-faceted mechanism of action. A primary proposed mechanism involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane through a Paal-Knorr reaction. This adduct formation leads to the destabilization of the lipid bilayer, ultimately causing cell death.[1] Another reported target for Ophiobolin A is calmodulin, a key calcium-binding protein involved in numerous cellular processes.[2] Furthermore, some ophiobolins have been shown to induce paraptosis, a form of non-apoptotic programmed cell death, and to interact with signaling pathways such as the AKT/GSK3β/Cyclin D1 pathway.[1][3]

Caption: Putative signaling pathways of this compound in cancer cells.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5][6][7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% Acetic acid

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Fixation:

-

After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.